molecular formula C20H12O3 B362678 2-Benzoyl-3h-benzo[f]chromen-3-one CAS No. 4852-81-7

2-Benzoyl-3h-benzo[f]chromen-3-one

Cat. No. B362678
CAS RN: 4852-81-7
M. Wt: 300.3g/mol
InChI Key: JPPGTVYDWHSNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoyl-3h-benzo[f]chromen-3-one is a chemical compound with the molecular formula C20H12O3 . It is also known by other names such as 3-Benzoylbenzo[f]coumarin .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a series of derivatives were selectively prepared in high yields under microwave irradiation . Another study reported a new and simple synthesis of 3H-Benzo[f]chromen-3-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of 20 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact mass is 300.078644 Da .


Chemical Reactions Analysis

The fluorescence quenching mechanism has been studied for this compound. Efficient fluorescence quenching was observed between a nonfluorescent aniline and the fluorophore 2-acetyl-3H-benzo[f]chromen-3-one in binary solvent mixtures of acetonitrile and 1,4-dioxane at room temperature .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 535.0±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 87.3±0.3 cm3, and a molar volume of 226.2±3.0 cm3 .

Scientific Research Applications

Synthesis and Characterization

  • 2-Benzoyl-3H-benzo[f]chromen-3-one and related compounds have been synthesized through various methods, demonstrating their potential in the field of organic chemistry. For instance, a solvent-free synthesis method was developed using indium trichloride, showcasing a facile and scalable approach (Verma et al., 2011). Similarly, efficient synthesis methods have been reported, including the reaction of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one with various compounds, leading to novel 2-(heteroaryl)-3H-benzo[f]chromen-3-ones (Gomha & Abdel‐aziz, 2013).

Applications in Material Science

  • Some derivatives of this compound have been investigated for their potential use in materials science. For example, their luminescence and ionochromic properties have been explored, revealing the ability of these compounds to form colored complexes with metal cations and certain anions, indicating their utility in sensing applications (Nikolaeva et al., 2020).

Antimicrobial and Anticancer Potential

  • The biological activities of this compound derivatives have been a subject of interest. Novel derivatives bearing non-steroidal anti-inflammatory drug moieties showed promising in vitro anticancer and antimicrobial activity (Jaber et al., 2020). Another study synthesized a coumarin-thiazole derivative with significant antimicrobial activity, potentially applicable in antimicrobial polyurethane coatings (El‐Wahab et al., 2014).

Green Chemistry Approaches

  • Research has also focused on developing environmentally friendly synthesis methods for compounds related to this compound. For instance, a green, catalyst-free, high-yielding synthesis method was developed for functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, demonstrating the application of sustainable practices in chemical synthesis (Kumar et al., 2015).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to Sigma-Aldrich, indicating that it may be harmful if swallowed .

properties

IUPAC Name

2-benzoylbenzo[f]chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O3/c21-19(14-7-2-1-3-8-14)17-12-16-15-9-5-4-6-13(15)10-11-18(16)23-20(17)22/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPGTVYDWHSNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964079
Record name 2-Benzoyl-3H-naphtho[2,1-b]pyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4852-81-7
Record name 2-Benzoyl-3H-naphtho[2,1-b]pyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzoyl-3h-benzo[f]chromen-3-one
Reactant of Route 2
Reactant of Route 2
2-Benzoyl-3h-benzo[f]chromen-3-one
Reactant of Route 3
Reactant of Route 3
2-Benzoyl-3h-benzo[f]chromen-3-one
Reactant of Route 4
Reactant of Route 4
2-Benzoyl-3h-benzo[f]chromen-3-one
Reactant of Route 5
Reactant of Route 5
2-Benzoyl-3h-benzo[f]chromen-3-one
Reactant of Route 6
Reactant of Route 6
2-Benzoyl-3h-benzo[f]chromen-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.